molecular formula C9H18ClF2N B2462118 1-(4,4-Difluorocyclohexyl)propan-2-amine;hydrochloride CAS No. 2287331-35-3

1-(4,4-Difluorocyclohexyl)propan-2-amine;hydrochloride

Cat. No. B2462118
CAS RN: 2287331-35-3
M. Wt: 213.7
InChI Key: LPXUHEGXQFYXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4-Difluorocyclohexyl)propan-2-amine;hydrochloride, also known as Ketamine hydrochloride, is a dissociative anesthetic drug that has been used for over 50 years in both human and veterinary medicine. It is commonly used for its analgesic and anesthetic properties, and is also known for its rapid onset and short duration of action. However, recent research has also shown that Ketamine hydrochloride has potential therapeutic benefits for the treatment of depression, anxiety, and other mental health disorders.

Scientific Research Applications

Generation of a Structurally Diverse Library

1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride has been utilized as a starting material for generating a diverse library of compounds. In a study by Roman (2013), different types of alkylation and ring closure reactions were performed using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, to produce a structurally diverse library including dithiocarbamates, thioethers, and various other derivatives (Roman, 2013).

Isolation of Branched Acyclic Polyamines

The compound has also been instrumental in the isolation of branched acyclic polyamines. Geue and Searle (1983) described large-scale syntheses of related compounds, indicating the potential of 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride in synthesizing complex organic structures (Geue & Searle, 1983).

Conformational Analyses in Different Environments

Nitek et al. (2020) analyzed crystal structures of derivatives of a related compound, 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, to study their conformational behavior in different environments, highlighting the relevance of 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride in structural chemistry (Nitek et al., 2020).

Synthesis and Anti-Influenza Virus Activity

A compound structurally similar to 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride was synthesized and tested for anti-influenza virus activity by Oka et al. (2001), demonstrating its potential in medicinal chemistry for the development of antiviral agents (Oka et al., 2001).

Mechanism of Amide Formation in Bioconjugation

In bioconjugation studies, a related compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), was used to understand the mechanism of amide formation between carboxylic acid and amine in aqueous media. This study by Nakajima and Ikada (1995) provides insights into the reaction mechanisms relevant to 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride in bioconjugation processes (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-(4,4-difluorocyclohexyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N.ClH/c1-7(12)6-8-2-4-9(10,11)5-3-8;/h7-8H,2-6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXUHEGXQFYXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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